1-(3-Fluoro-5-methylphenyl)hexan-1-one
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Overview
Description
1-(3-Fluoro-5-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H17FO It is a ketone derivative characterized by the presence of a fluoro and methyl group on the phenyl ring, and a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluoro-5-methylbenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(3-fluoro-5-methylphenyl)hexanol.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoro-5-methylbenzoic acid.
Reduction: Formation of 1-(3-fluoro-5-methylphenyl)hexanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the fluoro group can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
1-(3-Fluoro-5-methylphenyl)hexan-1-one can be compared with other similar compounds such as:
1-(3-Chloro-5-methylphenyl)hexan-1-one: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
1-(3-Fluoro-4-methylphenyl)hexan-1-one: The position of the methyl group on the phenyl ring is different, potentially altering its chemical properties and interactions.
1-(3-Fluoro-5-methylphenyl)pentan-1-one: Shorter alkyl chain, which may influence its solubility and overall reactivity.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-7-10(2)8-12(14)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZDFVOVGAVWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC(=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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